

Chemical properties and structure of adenylosuccinic acid tetraammonium salt.

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Compound of Interest

Compound Name: *Adenylosuccinic acid
tetraammonium*

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Adenylosuccinic Acid Tetraammonium Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenylosuccinic acid, a pivotal intermediate in the purine nucleotide cycle, plays a crucial role in cellular metabolism and energy homeostasis. Its tetraammonium salt is a commercially available form that facilitates its use in various research applications. This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of **adenylosuccinic acid tetraammonium** salt, along with relevant experimental protocols and pathway visualizations.

Chemical Properties and Structure

Adenylosuccinic acid tetraammonium salt is the ammonium salt form of adenylosuccinic acid, a purine ribonucleoside monophosphate.^{[1][2]} Its chemical structure consists of an adenosine monophosphate (AMP) molecule linked to an aspartic acid molecule via a succinyl group. The tetraammonium form enhances its solubility in aqueous solutions.

Structure

- IUPAC Name: (2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid; tetraammonium
- Molecular Formula: C₁₄H₁₄N₅O₁₁P · 4NH₄^[3]
- Canonical SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(CC(=O)O)C(=O)O.[NH4+].[NH4+].[NH4+].[NH4+]
- InChI Key: XCLZBEXZAOLWGA-BFHDGDRYSA-N^[3]

Physicochemical Properties

A summary of the key physicochemical properties of adenylosuccinic acid and its tetraammonium salt is presented in the table below.

Property	Value	Source(s)
Molecular Weight	531.42 g/mol	^[4]
Appearance	White to off-white solid	^[4]
Solubility	H ₂ O: 200 mg/mL (376.35 mM; requires sonication)	^[4]
PBS (pH 7.2): 10 mg/mL	^[3]	
DMF: 20 mg/mL	^[5]	
DMSO: 20 mg/mL	^[5]	
Ethanol: Partially soluble	^[5]	
CAS Number	Adenylosuccinic acid: 19046-78-7	^[6]
Tetraammonium salt: Not available		
Stability	≥ 4 years when stored at -20°C	^[3]
Stock solutions: 6 months at -80°C, 1 month at -20°C	^[4]	

Biological Significance: The Purine Nucleotide Cycle

Adenylosuccinic acid is a key intermediate in the purine nucleotide cycle, a metabolic pathway crucial for the regulation of adenine nucleotide levels and the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle.[3] This cycle is particularly active in tissues with high energy demands, such as skeletal muscle and brain.

The diagram below illustrates the central role of adenylosuccinic acid in the purine nucleotide cycle.

Caption: The Purine Nucleotide Cycle pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies related to **adenylosuccinic acid tetraammonium salt**.

Synthesis of Adenylosuccinic Acid Ammonium Salt

An unambiguous synthesis of adenylosuccinic acid, isolated as its ammonium salt, has been reported. The key steps involve the phosphorylation of a protected N-[9-(β -D-ribofuranosyl)-9H-purin-6-yl]-L-aspartic acid derivative followed by the removal of protecting groups. While the abstract indicates a 66% yield for the final product, a detailed, publicly available step-by-step protocol for the synthesis of the tetraammonium salt is not readily available.

Enzymatic Assay of Adenylosuccinate Lyase

The activity of adenylosuccinate lyase, the enzyme that cleaves adenylosuccinic acid, can be determined by monitoring the decrease in absorbance at 280 nm as adenylosuccinic acid is converted to AMP and fumarate.

- Principle: The conversion of adenylosuccinic acid to AMP and fumarate results in a decrease in absorbance at 280 nm.
- Reagents:

- 50 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 7.0
- 1.72 mM Adenylosuccinic Acid solution in buffer
- Adenylosuccinate Lyase enzyme solution
- Procedure:
 - In a cuvette, combine the buffer and adenylosuccinic acid solution.
 - Equilibrate to 25°C and monitor the absorbance at 280 nm until constant.
 - Initiate the reaction by adding the enzyme solution.
 - Record the decrease in absorbance at 280 nm for approximately 5 minutes.
 - Calculate the rate of change in absorbance to determine enzyme activity.

Enzymatic Assay of Adenylosuccinate Synthetase

The activity of adenylosuccinate synthetase, the enzyme that synthesizes adenylosuccinic acid, is typically measured by coupling the production of GDP to the oxidation of NADH in the presence of pyruvate kinase and lactate dehydrogenase.

- Principle: The GDP produced is used to generate ATP from phosphoenolpyruvate by pyruvate kinase. The resulting pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
- Reagents:
 - Reaction buffer (e.g., 100 mM Tris/acetate, pH range 6.0-10.0)
 - IMP (Inosine Monophosphate)
 - Aspartate
 - GTP (Guanosine Triphosphate)

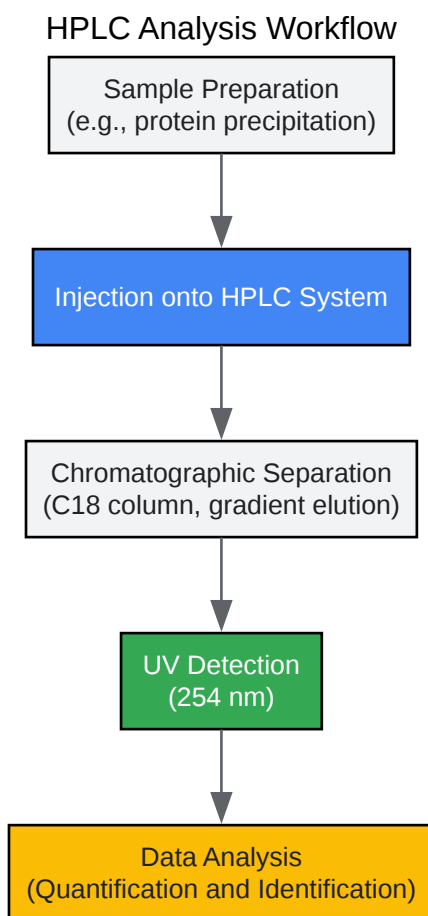
- Phosphoenolpyruvate
- NADH
- Pyruvate Kinase
- Lactate Dehydrogenase
- Adenylosuccinate Synthetase enzyme solution
- Procedure:
 - Combine all reagents except the enzyme in a cuvette.
 - Equilibrate to the desired temperature.
 - Initiate the reaction by adding the enzyme solution.
 - Monitor the decrease in absorbance at 340 nm.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for the analysis and quantification of purine nucleotides, including adenylosuccinic acid.

- Method: Reversed-phase ion-pair chromatography is often employed.
- Column: A C18 column, such as an Atlantis T3, is suitable.
- Mobile Phase: A gradient elution with a buffer system is typically used. For example, a gradient of Buffer A (e.g., 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate, pH 5.0) and Buffer B (e.g., 10 mM ammonium phosphate, 2 mM tetrabutylammonium phosphate, 25% acetonitrile, pH 7.0) can be effective.
- Detection: UV detection at 254 nm is commonly used for purine nucleotides.

The workflow for a typical HPLC analysis is depicted below.



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